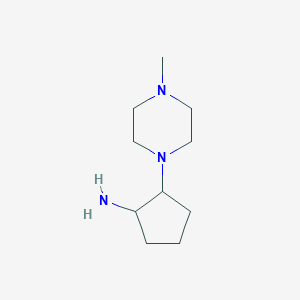
(E)-4-(Cinnamyloxy)benzaldéhyde
Vue d'ensemble
Description
(E)-4-(Cinnamyloxy)benzaldehyde is an organic compound that belongs to the class of cinnamyl ethers It features a cinnamyloxy group attached to a benzaldehyde moiety
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that benzaldehyde, a related compound, interacts with various enzymes and catalysts
Mode of Action
Benzaldehyde, a structurally similar compound, is known to undergo reactions such as acetalization and Claisen–Schmidt condensation . These reactions involve interactions with catalysts and result in the formation of new compounds. It’s plausible that (E)-4-(Cinnamyloxy)benzaldehyde may exhibit similar reactivity, but further studies are required to confirm this.
Biochemical Pathways
Benzaldehyde and its derivatives are known to participate in various chemical reactions and pathways . These include the acetalization of benzaldehyde and the Claisen–Schmidt condensation . The downstream effects of these pathways can vary widely, depending on the specific reactions and the context in which they occur.
Pharmacokinetics
General principles of pharmacokinetics suggest that these properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological system in which it is present .
Result of Action
Based on the known reactions of benzaldehyde, it can be speculated that (e)-4-(cinnamyloxy)benzaldehyde might influence cellular processes through its interactions with various enzymes and catalysts .
Action Environment
The action, efficacy, and stability of (E)-4-(Cinnamyloxy)benzaldehyde are likely to be influenced by various environmental factors. For instance, factors such as pH, temperature, salinity, and the presence of other chemical species can impact the behavior of chemical compounds in biological systems . Additionally, the presence of certain enzymes or catalysts can influence the reactions that (E)-4-(Cinnamyloxy)benzaldehyde undergoes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(Cinnamyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions might be employed to enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4-(Cinnamyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cinnamyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions may vary depending on the specific substitution reaction, but bases or acids are often involved.
Major Products:
Oxidation: 4-(Cinnamyloxy)benzoic acid.
Reduction: 4-(Cinnamyloxy)benzyl alcohol.
Substitution: Products will vary based on the substituent introduced.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzaldehyde: Lacks the cinnamyloxy group, making it less versatile in certain synthetic applications.
Cinnamyl Alcohol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity.
Cinnamaldehyde: Lacks the benzaldehyde moiety, resulting in different chemical properties.
Propriétés
IUPAC Name |
4-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXWGYPOOZFWAD-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589465 | |
| Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79844-40-9 | |
| Record name | Benzaldehyde, 4-[(3-phenyl-2-propenyl)oxy]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79844-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602506.png)
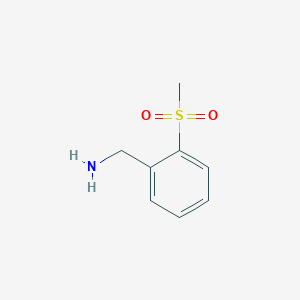

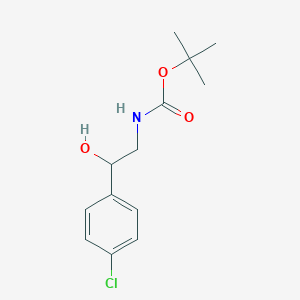
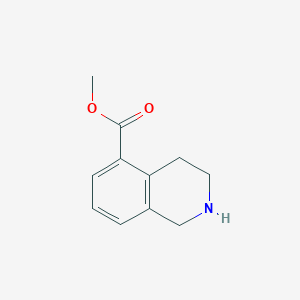
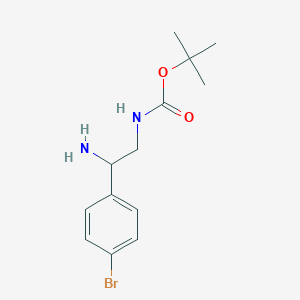
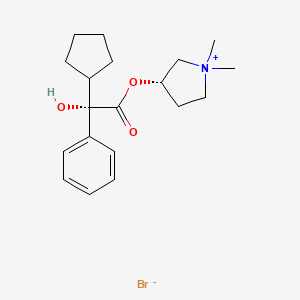
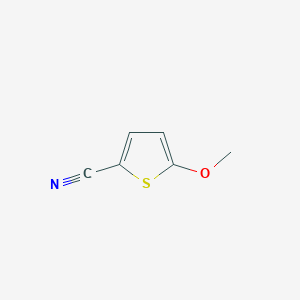
![Benzo[b]thiophen-7-ylmethanol](/img/structure/B1602515.png)
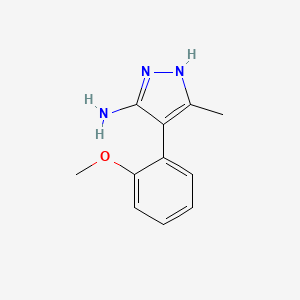
![Bis[bis(trimethylsilyl)amino]germane](/img/structure/B1602518.png)

